molecular formula C10H9NaO7S B146860 Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate CAS No. 3965-55-7

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No. B146860
CAS RN: 3965-55-7
M. Wt: 296.23 g/mol
InChI Key: LLHSEQCZSNZLRI-UHFFFAOYSA-M
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Description

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is a chemical compound that is part of a broader class of organic compounds known as sulfones and esters. These compounds are characterized by the presence of a sulfonyl functional group attached to two carbon atoms and ester groups, which consist of a carbonyl group adjacent to an ether linkage. The specific structure of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate suggests it may have applications in various chemical syntheses due to its functional groups.

Synthesis Analysis

The synthesis of related compounds, such as 2,4-diketosulfones, has been achieved through the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides . This method provides a direct synthesis route that could potentially be adapted for the synthesis of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate by choosing appropriate sulfonyl chloride precursors. The regioselective nature of this synthesis is advantageous for producing compounds with specific substitution patterns on the benzene ring.

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, it does discuss the molecular conformations of related compounds. For instance, 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone exhibits a flattened boat conformation, and its related salt form shows a 'sofa' conformation . These observations about ring conformations and the orientation of substituent benzene rings could be relevant when considering the molecular geometry and potential reactivity of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate.

Chemical Reactions Analysis

The chemical reactivity of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate would likely be influenced by its ester and sulfonyl groups. The ester groups could undergo hydrolysis, transesterification, or nucleophilic acyl substitution reactions. The sulfonyl group could participate in sulfonation reactions or act as an electrophile in aromatic substitution reactions. The specific reactivity patterns would depend on the reaction conditions and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate would be expected to include moderate solubility in water due to its ionic nature and potential solubility in polar organic solvents due to the presence of ester groups. The melting point, boiling point, and other thermodynamic properties would be influenced by the molecular structure, particularly the electronic effects of the methoxycarbonyl and sulfonyl groups on the benzene ring. The compound's stability and reactivity would be determined by the strength of the bonds within the molecule and the steric hindrance provided by the substituents.

Scientific Research Applications

Synthesis and Aggregation Behavior in Surfactants

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is utilized in the synthesis of branched alkylbenzenesulfonate gemini surfactants. These surfactants demonstrate unique interfacial activity and aggregation behavior in aqueous solutions, which are studied using various techniques such as surface/interface tension measurement and dynamic light scattering. The study of these surfactants is crucial in understanding their applications in different domains, such as detergents and emulsifiers (Zhang et al., 2011).

Catalysis in Methoxycarbonylation

This compound plays a role in the structural studies and applications of water-soluble (phenoxy)imine palladium(II) complexes. These complexes serve as catalysts in the biphasic methoxycarbonylation of 1-hexene, showing significant potential in the field of catalysis and organic synthesis (Akiri & Ojwach, 2021).

Study of Coordination and Hydrogen Bonding

The compound is used in studying the interaction of sodium(I) and copper(II) with related benzenesulfonates. The research focuses on the competition between intra- and intermolecular hydrogen bonding and coordination, providing insights into the structural relevance of hydrogen bonding in coordination polymers (Mahmudov et al., 2014).

Role in Polymer Crystallization

In the field of polymer science, sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is used as a nucleating agent to study the crystallization behavior of poly(lactic acid). This research is vital for understanding the nucleation efficiency and crystallization kinetics of polymers, which has significant implications in materials science and engineering (Feng et al., 2018).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSEQCZSNZLRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027551
Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

CAS RN

3965-55-7
Record name Sodium 1,3-dimethyl 5-sulfoisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1)
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Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dimethyl 5-sulphonatoisophthalate
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Record name SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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